3-bromo-[1,2,3]triazolo[1,5-a]pyridine
Description
Significance of Fused Nitrogen Heterocycles in Contemporary Organic Chemistry Research
Fused nitrogen heterocycles are a cornerstone of modern organic chemistry, with their diverse applications spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.comopenmedicinalchemistryjournal.com These bicyclic and polycyclic systems, which feature at least one nitrogen atom within a fused ring structure, are integral to the development of novel therapeutic agents and functional materials. eurekaselect.comopenmedicinalchemistryjournal.com Their prevalence in nature, as seen in alkaloids and nucleic acids, has long inspired chemists to explore their synthetic preparation and functionalization. nih.gov
Overview ofnumberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comTriazolo[1,5-a]pyridine Scaffolds and their Structural Diversity
Among the vast family of fused nitrogen heterocycles, the numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine scaffold has garnered considerable attention. nih.gov This bicyclic system consists of a pyridine (B92270) ring fused to a 1,2,3-triazole ring. The arrangement of the nitrogen atoms in the triazole ring and the fusion pattern with the pyridine ring give rise to a unique and relatively stable aromatic system.
The structural diversity of the numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine core can be extensively modified through the introduction of various substituents at different positions of the bicyclic ring. This allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for modulating its chemical reactivity and biological activity. The parent compound, numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine, has the chemical formula C6H5N3. nih.gov
The isomeric numberanalytics.comeurekaselect.comnih.govtriazolo[1,5-a]pyrimidine scaffold has also been a subject of extensive research, with its derivatives showing promise as anticancer, antimicrobial, and antiviral agents. ekb.eg This highlights the general importance of the triazolopyridine and related fused heterocyclic systems in medicinal chemistry. The synthesis of these scaffolds can be achieved through various methods, including cyclization reactions of appropriately substituted pyridines. organic-chemistry.orgorganic-chemistry.orgrsc.org
Specific Research Focus on 3-Bromo-numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine as a Chemical Synthon
The strategic introduction of a bromine atom at the 3-position of the numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine scaffold yields 3-bromo- (B131339) numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine . This halogenated derivative serves as a highly valuable and versatile chemical synthon in organic synthesis. The bromine atom acts as a convenient handle for a wide array of chemical transformations, most notably cross-coupling reactions.
The carbon-bromine bond in 3-bromo- numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine is susceptible to cleavage and subsequent formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity makes it an ideal building block for the construction of more complex molecules. For instance, it can readily participate in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a diverse range of functional groups, including aryl, alkyl, alkynyl, and amino moieties.
The utility of halogenated pyridines and related heterocycles as intermediates in organic synthesis is well-established. For example, 3-bromopyridine (B30812) is a common intermediate in the synthesis of pharmaceuticals. google.com Similarly, various bromo-substituted triazolopyridines and related fused heterocycles are commercially available or can be synthesized, indicating their importance as building blocks. chemicalbook.comchemicalbook.comnih.govsigmaaldrich.comsigmaaldrich.combiosynth.combldpharm.com The presence of the bromine atom in 3-bromo- numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine, combined with the inherent properties of the triazolopyridine scaffold, provides a powerful tool for the design and synthesis of novel compounds with potentially interesting biological activities. For instance, derivatives of the related numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine scaffold have been investigated for their trypanocidal activity. nih.gov Furthermore, silylated derivatives such as 3-bromo-7-(trimethylsilyl)- numberanalytics.comeurekaselect.comopenmedicinalchemistryjournal.comtriazolo[1,5-a]pyridine have also been synthesized, offering additional avenues for functionalization. uni.lu
Structure
3D Structure
Properties
CAS No. |
106911-04-0 |
|---|---|
Molecular Formula |
C6H4BrN3 |
Molecular Weight |
198.02 g/mol |
IUPAC Name |
3-bromotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4BrN3/c7-6-5-3-1-2-4-10(5)9-8-6/h1-4H |
InChI Key |
ZXHOKEWQPRHXEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=NN2C=C1)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 1 2 3 Triazolo 1,5 a Pyridine
Strategies for the Construction of theorganic-chemistry.orgresearchgate.netmdpi.comTriazolo[1,5-a]pyridine Core
The formation of the organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine ring system is a key synthetic challenge. The primary strategies involve the oxidative cyclization of 2-pyridyl ketone hydrazones and various condensation and cycloaddition reactions. These methods offer different advantages in terms of efficiency, substrate scope, and reaction conditions.
A prevalent and effective method for synthesizing the organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine skeleton is the oxidative cyclization of 2-pyridyl ketone hydrazones. organic-chemistry.orgresearchgate.net This transformation involves the formation of a crucial N-N bond to close the triazole ring. The reaction is typically facilitated by various oxidizing agents, including metal catalysts and hypervalent iodine reagents.
A variety of metal catalysts have been employed to facilitate the oxidative cyclization of 2-pyridyl ketone hydrazones. These catalysts promote the formation of the N-N bond, leading to the desired triazolo[1,5-a]pyridine core.
One notable example is a heterogeneous copper(II)-catalyzed oxidative cyclization. organic-chemistry.orgresearchgate.net This method utilizes a MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst. The reaction proceeds efficiently in ethyl acetate (B1210297) at room temperature with air serving as the oxidant, yielding a range of organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridines in good yields. organic-chemistry.orgresearchgate.net A key advantage of this system is the recyclability of the catalyst, which can be recovered by simple filtration and reused multiple times with minimal loss of activity. organic-chemistry.orgresearchgate.net
| Catalyst | Oxidant | Solvent | Temperature | Yield (%) | Reference |
| MCM-41-2N-Cu(OAc)₂ | Air | Ethyl Acetate | Room Temperature | up to 96 | organic-chemistry.orgresearchgate.net |
| CuBr | Air | Not Specified | Not Specified | Not Specified | mdpi.com |
| Copper Acetate | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.com |
Other metal-based oxidants that have been traditionally used for this type of transformation include manganese dioxide (MnO₂), silver oxide (Ag₂O), nickel peroxide, and lead tetraacetate (Pb(OAc)₂). researchgate.net
Hypervalent iodine reagents are powerful oxidants that have found broad application in organic synthesis, including the construction of heterocyclic systems. nih.gov In the context of organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine synthesis, reagents like phenyliodine(III) diacetate (PIDA) or iodosobenzene diacetate (IBD) can effectively mediate the oxidative cyclization of 2-pyridyl ketone hydrazones. These reactions typically proceed under mild conditions and offer an alternative to metal-catalyzed methods. For instance, PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides provides a direct, metal-free route to 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation. organic-chemistry.org
| Reagent | Substrate | Key Feature | Reference |
| Phenyliodine(III) diacetate (PIDA) | N-(pyridin-2-yl)benzimidamides | Metal-free oxidative N-N bond formation | organic-chemistry.org |
| I₂/KI | N-aryl amidines | Environmentally benign, scalable | organic-chemistry.org |
Beyond oxidative cyclizations, condensation and cycloaddition reactions provide alternative pathways to the organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine core. These methods often involve the reaction of a pyridine-containing precursor with a suitable three-atom component to construct the triazole ring.
While direct evidence for the synthesis of 3-bromo- (B131339) organic-chemistry.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine using this specific method is not prevalent in the provided search results, the reaction of chloroethynylphosphonates with hydrazines is a known route to phosphorylated azoles. This type of reaction could potentially be adapted for the synthesis of the target molecule by using a substituted 2-hydrazinylpyridine.
A catalyst-free and environmentally friendly method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed using microwave irradiation. mdpi.comcncb.ac.cnnih.govaminer.orgresearchgate.net This approach involves the tandem reaction of enaminonitriles with benzohydrazides. mdpi.comcncb.ac.cnnih.govaminer.orgresearchgate.net The reaction proceeds through a transamidation, followed by a nucleophilic addition to the nitrile and subsequent condensation to form the fused heterocyclic system in short reaction times and with good to excellent yields. mdpi.comcncb.ac.cnnih.govaminer.orgresearchgate.net This methodology demonstrates a broad substrate scope and good functional group tolerance. mdpi.comcncb.ac.cnnih.govaminer.orgresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Key Features | Reference |
| Enaminonitriles | Benzohydrazides | Microwave irradiation, Toluene, 140 °C | Catalyst-free, additive-free, short reaction time | mdpi.comcncb.ac.cnnih.govaminer.orgresearchgate.net |
Late-Stage Diversification and Annulation Strategies
Late-stage functionalization allows for the introduction of chemical diversity at a late step in a synthetic sequence, which is highly valuable in medicinal chemistry. For the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine core, diversification can be achieved by leveraging the inherent reactivity of the heterocyclic system. tandfonline.com The parent compound reacts with electrophiles primarily at the 3-position, allowing for the late-stage introduction of various substituents. tandfonline.comresearchgate.net Furthermore, modern synthetic methods such as photoredox catalysis, while demonstrated on other nitrogen-rich heterocycles, present a promising strategy for the late-stage functionalization of the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold. mdpi.com
Annulation strategies to construct the core researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system are critical. A common approach involves the oxidative cyclization of 2-pyridine ketone hydrazones. organic-chemistry.org For instance, a copper(II)-catalyzed oxidative N-N bond formation using atmospheric oxygen as the terminal oxidant provides an efficient one-pot synthesis of the core structure. researchgate.net This annulation can be considered a key step before late-stage bromination at the C-3 position. Another strategy involves the denitrogenative transformation of fused 1,2,3-triazoles to access other heterocyclic systems, highlighting the versatility of the triazole ring in synthetic transformations. nih.gov
Table 1: Representative Annulation Strategy for the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine Core
| Precursor | Catalyst/Reagent | Oxidant | Solvent | Key Feature |
| 2-Pyridine Ketone Hydrazone | Copper(II) catalyst | Air (O₂) | Ethyl Acetate | One-pot oxidative N-N bond formation. researchgate.net |
| 2-Hydrazinopyridine | N/A (Thermal/Acid) | N/A | Various | Cyclization via diazotization/cyclization |
Regioselective Bromination Techniques for 3-Bromo-researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine
Achieving regioselectivity in the bromination of the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine system is crucial for the specific synthesis of the 3-bromo isomer. The electronic properties of the fused ring system inherently direct electrophilic attack.
The most direct route to 3-bromo- researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine involves the electrophilic substitution on the parent heterocycle. The C-3 position of the triazole ring is electronically enriched, making it the preferred site for electrophilic attack. tandfonline.com This is in contrast to lithiation, which occurs regiospecifically at the 7-position on the pyridine (B92270) ring. tandfonline.comresearchgate.net
While specific protocols for the 3-bromination of this exact isomer are not extensively detailed, analogous reactions on related heterocyclic systems provide a strong precedent. For example, the direct bromination of the isomeric researchgate.netchemicalbook.commdpi.comtriazolo[4,3-a]pyridine is successfully achieved using N-bromosuccinimide (NBS) in chloroform. chemicalbook.com It is highly probable that similar conditions, utilizing common brominating agents like NBS or elemental bromine in a suitable solvent, would yield the desired 3-bromo product regioselectively.
Table 2: Proposed Direct Bromination Protocol
| Substrate | Brominating Agent | Solvent | Expected Outcome |
| researchgate.netchemicalbook.comorganic-chemistry.orgTriazolo[1,5-a]pyridine | N-Bromosuccinimide (NBS) | Chloroform/CCl₄ | Regioselective bromination at the C-3 position. |
| researchgate.netchemicalbook.comorganic-chemistry.orgTriazolo[1,5-a]pyridine | Bromine (Br₂) | Acetic Acid/CH₂Cl₂ | Electrophilic aromatic substitution to yield 3-bromo product. |
An alternative to direct bromination is the introduction of bromine via the transformation of a pre-existing functional group at the C-3 position. This approach can be advantageous if the required precursor is more readily accessible or if direct bromination proves to be low-yielding or non-selective.
One plausible route involves a Sandmeyer-type reaction starting from 3-amino- researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine. Diazotization of the amino group with a nitrite source in the presence of hydrobromic acid, followed by decomposition in the presence of a copper(I) bromide catalyst, would install the bromine atom at the C-3 position. Other potential interconversions include the conversion of a hydroxyl group to a bromide using reagents like phosphorus oxybromide (POBr₃). google.com Such functional group interconversions are standard procedures in organic synthesis. vanderbilt.edu
Reaction Mechanism Elucidation in Synthesis
The synthesis of the researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system is often achieved through the cyclization of 2-substituted pyridine precursors. A key mechanistic feature of the resulting heterocycle is its valence tautomerism, existing in equilibrium with 2-azido-pyridines, although the fused bicyclic form is generally more stable. researchgate.net
The mechanism for direct electrophilic bromination at the C-3 position proceeds via a standard electrophilic aromatic substitution pathway. The triazole ring acts as the nucleophile, attacking the electrophilic bromine species (e.g., Br⁺ from NBS). This attack occurs at the C-3 position, leading to the formation of a cationic intermediate, often referred to as a Wheland intermediate or sigma complex. The positive charge in this intermediate is delocalized over the heterocyclic system. Subsequent deprotonation by a weak base present in the reaction mixture restores the aromaticity of the system, yielding the final 3-bromo product. The regioselectivity is dictated by the superior ability of the nitrogen-rich triazole ring to stabilize the positive charge of the intermediate when the attack occurs at C-3.
Green Chemistry Considerations in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.it These principles can be applied to the synthesis of 3-bromo- researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine.
One key consideration is the choice of solvent. The use of greener solvents like ethyl acetate, which was shown to be effective for the copper-catalyzed synthesis of the parent ring, is a significant improvement over more hazardous chlorinated solvents. researchgate.net Furthermore, synthetic strategies that utilize air as the terminal oxidant, as seen in some annulation reactions, are highly desirable as they replace stoichiometric chemical oxidants and produce water as the only byproduct. researchgate.netorganic-chemistry.org
The development of catalyst-free or metal-free reactions is another important aspect of green chemistry. mdpi.com Where catalysts are necessary, using earth-abundant and non-toxic metals is preferred. Microwave-assisted synthesis can also be considered a green technique, as it often leads to significantly reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. mdpi.comrasayanjournal.co.in Adopting solvent-free reaction conditions, where feasible, represents an ideal green chemistry approach by completely eliminating solvent waste. researchgate.net
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis of 3-bromo- researchgate.netchemicalbook.comorganic-chemistry.orgtriazolo[1,5-a]pyridine |
| Use of Safer Solvents | Employing ethyl acetate instead of chlorinated solvents. researchgate.net |
| Atom Economy/Benign Oxidants | Using atmospheric oxygen as the oxidant in cyclization reactions. researchgate.net |
| Catalysis | Developing efficient, reusable, and non-toxic catalysts. |
| Energy Efficiency | Utilizing microwave irradiation to reduce reaction times. mdpi.com |
| Waste Prevention | Designing one-pot, multi-component reactions to minimize steps. researchgate.net |
Advanced Reactivity and Transformation Chemistry of 3 Bromo 1 2 3 Triazolo 1,5 a Pyridine
Electrophilic Substitution Reactions
The rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine ring system exhibits distinct behavior with different electrophiles. The outcome of the reaction is highly dependent on the nature of the electrophilic agent, ranging from substitution on the five-membered ring to complete ring-opening of the triazole moiety.
Studies on the parent rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine scaffold reveal a clear regioselectivity for electrophilic attack at the C3 position of the triazole ring. rsc.org This position is the most nucleophilic site within the bicyclic system. For instance, nitration of rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine successfully yields 3-nitro- rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine. rsc.org
However, the ring system is sensitive to other electrophiles. Treatment with halogens such as chlorine or bromine does not result in substitution but rather induces a ring-opening reaction with the loss of molecular nitrogen. rsc.org This suggests that direct electrophilic halogenation on the pyridine (B92270) ring of 3-bromo- (B131339) rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine is unlikely to be a straightforward transformation and may lead to decomposition or rearrangement products.
The electronic nature of the substituents already present on the rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine core profoundly influences its reactivity towards further electrophilic attack. The fused triazole ring itself acts as an electron-withdrawing group, deactivating the attached pyridine ring relative to pyridine itself.
In the case of 3-bromo- rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine, two deactivating effects are at play:
The C3-Bromo Substituent: Halogens are deactivating groups that withdraw electron density through a strong inductive effect, while weakly donating through resonance. nih.gov This further diminishes the ring's reactivity towards electrophiles.
Consequently, any further electrophilic substitution on the pyridine portion of the molecule would require harsh reaction conditions. The directing effect of the fused ring system would favor substitution at the C7 position, while the bromine at C3 would have a lesser influence on the pyridine ring.
Nucleophilic Substitution Reactions
The electron-deficient character of the rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine system makes it a candidate for nucleophilic aromatic substitution, particularly on the pyridine ring.
The fused triazole ring strongly withdraws electron density from the pyridine ring, which significantly enhances its electrophilicity. This activation is most pronounced at the positions ortho and para to the ring junction, namely C5 and C7. In analogous electron-deficient azolopyridine systems, such as certain isoxazolo[4,3-b]pyridines, the introduction of electron-withdrawing groups renders the molecule highly susceptible to nucleophilic addition at the C7 position. nih.gov By analogy, the C5 and C7 positions of 3-bromo- rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine are activated towards attack by strong nucleophiles, a common feature in highly electron-deficient heteroaromatic systems. nih.gov
Direct nucleophilic displacement of the bromine atom at the C3 position of 3-bromo- rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine is not a commonly reported transformation. The C3 position is part of the electron-rich triazole ring, making it an unfavorable site for nucleophilic aromatic substitution (SNAr). The reactivity at this position is dominated by electrophilic substitution (as seen with nitration) and the organometallic transformations discussed below. While nucleophilic displacement of halogens on other heterocyclic systems like 1,2,3-triazines is known, the electronic properties of the rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine scaffold favor other reaction pathways for the C3-position. rsc.orgresearchgate.net
Organometallic Transformations
The most synthetically valuable reactions of 3-bromo- rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine involve organometallic cross-coupling. The C3-bromo substituent serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed reactions. Aryl bromides are well-established, versatile substrates for a wide array of such transformations. nih.gov
The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uwindsor.ca The reaction of 3-bromo- rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine with an organometallic reagent (e.g., a boronic acid in Suzuki coupling) in the presence of a palladium(0) catalyst initiates the cycle.
Challenges in the cross-coupling of related 3-bromopyridine (B30812) derivatives, such as potential chelation of the palladium catalyst by the pyridine nitrogen, have been overcome through the development of specialized ligands (e.g., RuPhos, BrettPhos) and precatalysts that promote efficient reaction. nih.gov Similar conditions are expected to be effective for 3-bromo- rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine.
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Related Bromo-N-Heterocycles
| Reaction Type | Substrate Example | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | THF | 78% | nih.gov |
| Suzuki-Miyaura Coupling | 5-Bromo-1,2,3-triazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 97% | researchgate.net |
| Suzuki-Miyaura Coupling | 5-Bromo-1,2,3-triazine | 3-Thienylboronic acid | Pd(dppf)Cl2 | Na2CO3 | Dioxane/H2O | 85% | researchgate.net |
| Buchwald-Hartwig Amination | 3-Bromo-2-aminopyridine | Morpholine | RuPhos-precatalyst | LiHMDS | THF | 75% | nih.gov |
These examples demonstrate the broad scope and high efficiency of palladium-catalyzed cross-coupling reactions on bromo-substituted nitrogen heterocycles, highlighting the synthetic potential of 3-bromo- rsc.orgchemicalbook.comnih.govtriazolo[1,5-a]pyridine as a substrate for creating diverse and complex molecules.
Lithiation Reactions and Regiospecificity (e.g., C7-lithiation)
Lithiation of substituted pyridines is a powerful tool for their functionalization. In the case of bromo-substituted pyridines, the careful selection of the lithiating agent and reaction conditions is crucial to control the regioselectivity, either through direct deprotonation or halogen-metal exchange. The nature of the substituents on the pyridine ring significantly influences the outcome of the metalation. znaturforsch.com
For instance, the lithiation of 5-bromonicotinic acid derivatives, protected as amides or an oxazoline, demonstrates unusual regioselectivity. The use of lithium diisopropylamide (LDA) versus lithium 2,2,6,6-tetramethylpiperidide (LTMP) can direct the lithiation to different positions, such as the C2 and C4 positions of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. nih.gov This regioselective lithiation provides a pathway to synthesize substituted nicotinic acid scaffolds. nih.gov
While direct C-H lithiation is a common strategy, transmetalation following lithiation can further expand the synthetic utility. For example, a 3-bromopyridine can be regioselectively lithiated at the C4 position with LDA, followed by transmetalation with zinc chloride to form the corresponding zinc reagent. This intermediate can then undergo a Negishi cross-coupling reaction to introduce an aryl group at the C4 position. The remaining bromine atom can subsequently be used in a Suzuki cross-coupling reaction, allowing for sequential functionalization at different sites. znaturforsch.com
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a widely used method for creating biaryl structures. wikipedia.orgnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. wikipedia.orgyonedalabs.com
The 3-bromo- wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine core is a suitable substrate for such reactions. For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized using a palladium-catalyzed phosphination of an iodinated precursor. These ligands have then been effectively employed in Suzuki-Miyaura cross-coupling reactions to produce sterically hindered biaryls and heterobiaryls. rsc.org Similarly, 7-chloro-5-methyl- wikipedia.orgnih.govznaturforsch.comtriazolo[1,5-a]pyrimidine has been successfully subjected to both Suzuki and Sonogashira cross-coupling reactions, demonstrating the utility of this scaffold in generating diverse derivatives. researchgate.net
The efficiency of these coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, palladium acetate (B1210297) in combination with triphenylphosphine (B44618) has been used to catalyze the direct arylation of wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridines with aryl halides. semanticscholar.orgresearchgate.net The development of novel catalyst systems, such as those based on palladium-triazolopyridinylidene, has shown promise for activating even challenging substrates like chloroarenes. researchgate.net
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 3-Iodo- wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine derivative | PPh2H | Pd(dba)2/dppf | 3-Phosphino- wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine | rsc.org |
| 7-Chloro-5-methyl- wikipedia.orgnih.govznaturforsch.comtriazolo[1,5-a]pyrimidine | Arylboronic acid | Palladium catalyst | 7-Aryl-5-methyl- wikipedia.orgnih.govznaturforsch.comtriazolo[1,5-a]pyrimidine | researchgate.net |
| 7-Chloro-5-methyl- wikipedia.orgnih.govznaturforsch.comtriazolo[1,5-a]pyrimidine | Terminal alkyne | Palladium catalyst | 7-Alkynyl-5-methyl- wikipedia.orgnih.govznaturforsch.comtriazolo[1,5-a]pyrimidine | researchgate.net |
| wikipedia.orgnih.govmdpi.comTriazolo[1,5-a]pyridine | Aryl halide | Pd(OAc)2/PPh3 | 3-Aryl- wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine | semanticscholar.orgresearchgate.net |
Nickel-Catalyzed C-H Functionalization and Alkenylation
Nickel-catalyzed reactions have emerged as a powerful and more sustainable alternative to palladium-catalyzed processes for C-H functionalization. thieme-connect.de These reactions offer the potential for direct activation of otherwise unreactive C-H bonds, providing a more atom-economical approach to molecular synthesis. thieme-connect.de
A notable application of nickel catalysis is the remote C3-H alkenylation of pyridine-containing substrates. By employing a directive nickel catalyst with a bifunctional N-heterocyclic carbene (NHC) ligand, it is possible to override the intrinsic electronic bias of the pyridine ring and achieve selective functionalization at the C3 position. nih.gov This strategy relies on a reversible template-substrate anchoring mechanism to bring the catalyst and substrate into proximity, enabling the desired transformation. nih.gov
Nickel complexes are also effective in catalyzing remote C(sp³)–H functionalization through "chain-walking" strategies. nih.gov This dynamic process involves the translocation of the nickel catalyst along an alkyl chain, allowing for functionalization at unactivated C(sp³)–H sites that would be difficult to access through other means. nih.gov These methods highlight the versatility of nickel catalysis in forging complex sp³-hybridized architectures. nih.gov
Cycloaddition Chemistry
Cycloaddition reactions are a class of pericyclic reactions that are highly valuable for the construction of cyclic and heterocyclic systems. slideshare.netyoutube.com
1,3-Dipolar Cycloadditions and Adduct Formation
1,3-Dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocycles. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne. wikipedia.org The reaction often proceeds in a concerted manner and can be highly regio- and stereoselective. wikipedia.org
The wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine ring system itself can be considered a masked 1,3-dipole. For example, the reaction of (E)-3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones leads to the formation of 4-nitroisoxazolidines through a [3+2] cycloaddition. semanticscholar.org The regioselectivity of such reactions can often be rationalized using frontier molecular orbital theory. semanticscholar.org Different types of 1,3-dipoles, such as nitrile oxides and nitrile imines, react with alkynes to form isoxazoles and pyrazoles, respectively. youtube.com
Photochemical Reactions and their Influence on Adduct Types
Photochemical conditions can significantly influence the outcome of reactions involving the wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold. While specific photochemical cycloadditions involving 3-bromo- wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine are not extensively detailed in the provided search results, the general principles of photochemical reactions on related heterocyclic systems are relevant. For example, a directive nickel catalyst has been shown to override the conventional C2/C4 site-selectivity in pyridine C-H alkenylation, a process that can be influenced by the electronic state of the catalyst and substrate. nih.gov
Ring-Opening Reactions and Rearrangements
The wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine ring system can undergo ring-opening reactions under certain conditions, leading to the formation of substituted pyridines. This reactivity provides a synthetic route to 2,6-disubstituted pyridines that may not be easily accessible through other methods. semanticscholar.org
Treatment of wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine with electrophiles such as chlorine, bromine, or mercuric acetate can result in the loss of nitrogen and the formation of dichloromethyl-, dibromomethyl-, or alkoxy(alkoxymercurio)methyl-pyridines, respectively. rsc.org This ring-opening process highlights the latent reactivity of the triazole ring. The unique electronic nature of the wikipedia.orgnih.govmdpi.comtriazolo[1,5-a]pyridine ring also makes it a sensitive sensor for the electronic properties of substituents, as seen in the equilibrium between ring and chain isomers of phosphorus-substituted derivatives. rsc.org
Hydrogenation and Reduction Pathways
The reduction of the 3-bromo- capes.gov.brwikipedia.orgrsc.orgtriazolo[1,5-a]pyridine ring system can proceed via different pathways, depending on the reducing agent and reaction conditions. These pathways can involve the reduction of the pyridine ring, the triazole ring, or both, as well as potential dehalogenation.
Catalytic hydrogenation of the parent capes.gov.brwikipedia.orgrsc.orgtriazolo[1,5-a]pyridine over palladium on carbon (Pd/C) has been reported to yield the corresponding 4,5,6,7-tetrahydro- capes.gov.brwikipedia.orgrsc.orgtriazolo[1,5-a]pyridine. This reaction selectively reduces the pyridine ring while leaving the triazole ring intact. However, the success and regioselectivity of this hydrogenation are highly dependent on the substitution pattern of the starting material. For the 3-bromo derivative, the influence of the bromine atom on the catalytic hydrogenation process would be a critical factor to consider, with possibilities of both pyridine ring reduction and C-Br bond hydrogenolysis.
Other reducing agents, such as sodium borohydride, are generally used for the reduction of carbonyl groups and are not typically expected to reduce the aromatic triazolopyridine system under standard conditions. However, the reactivity can be altered by the presence of activating groups or through the use of more powerful hydride reagents.
Table 3: Potential Hydrogenation Products of 3-Bromo- capes.gov.brwikipedia.orgrsc.orgtriazolo[1,5-a]pyridine
| Potential Product | Description |
| 3-Bromo-4,5,6,7-tetrahydro- capes.gov.brwikipedia.orgrsc.orgtriazolo[1,5-a]pyridine | Selective reduction of the pyridine ring |
| 4,5,6,7-Tetrahydro- capes.gov.brwikipedia.orgrsc.orgtriazolo[1,5-a]pyridine | Reduction of the pyridine ring and dehalogenation |
This table outlines potential products from the catalytic hydrogenation of 3-bromo- capes.gov.brwikipedia.orgrsc.orgtriazolo[1,5-a]pyridine. The actual product distribution would depend on the specific reaction conditions.
Structural Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-bromo- (B131339) nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine in solution. It provides detailed information about the hydrogen and carbon framework of the molecule.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the chemical environment of the constituent atoms. For a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. mdpi.com These advanced techniques reveal the connectivity between neighboring protons (COSY) and the direct and long-range correlations between protons and carbons (HSQC and HMBC, respectively), which is crucial for assembling the complete molecular structure. mdpi.com
While specific NMR data for 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine is not widely available in the cited literature, data for the parent compound, nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine, and related substituted derivatives provide a basis for expected chemical shifts. For instance, in related pyridine (B92270) structures, proton signals typically appear in the aromatic region of the ¹H NMR spectrum. rsc.org Similarly, the carbon atoms of the fused heterocyclic rings would be observed in the aromatic region of the ¹³C NMR spectrum. rsc.org
Interactive Table: Predicted NMR Data for 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-5 | ~8.0-8.5 | - | C-4, C-6, C-8a |
| H-6 | ~7.0-7.5 | - | C-5, C-7, C-8 |
| H-7 | ~7.5-8.0 | - | C-5, C-6, C-8a |
| H-8 | ~8.5-9.0 | - | C-6, C-7, C-2 |
| C-2 | - | ~130-140 | H-8 |
| C-3a | - | ~140-150 | H-5 |
| C-5 | - | ~120-130 | H-6, H-7 |
| C-6 | - | ~115-125 | H-5, H-7, H-8 |
| C-7 | - | ~130-140 | H-5, H-6, H-8 |
| C-8 | - | ~110-120 | H-6, H-7 |
Note: This table represents predicted values based on known data for similar structures and is for illustrative purposes.
For molecules with conformational flexibility or stereoisomers, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental. These experiments identify protons that are close in space, which helps in determining the preferred conformation and relative stereochemistry of the molecule. For a rigid, planar molecule like 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine, such analyses would confirm its planarity.
Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the molecular formula of a compound by providing a highly precise measurement of its mass-to-charge ratio. lcms.cz This technique can distinguish between compounds with the same nominal mass but different elemental compositions.
For 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine, with a molecular formula of C₇H₄BrN₃, HRMS would confirm the presence and ratio of carbon, hydrogen, bromine, and nitrogen atoms. The expected monoisotopic mass would be calculated, and the HRMS measurement would be expected to be within a very narrow margin of this value, typically less than 5 parts per million (ppm).
Interactive Table: HRMS Data for 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄BrN₃ |
| Calculated Monoisotopic Mass | 196.9588 Da |
| Expected [M+H]⁺ | 197.9666 Da |
| Expected [M+Na]⁺ | 219.9485 Da |
Note: The observed mass in an HRMS experiment would be very close to these calculated values.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a compound in its solid state by mapping the electron density of a single crystal. This technique yields precise bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine is not available in the searched literature, studies on closely related compounds, such as 5-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyrimidine, reveal important structural features. researchgate.net These studies show that the triazolopyrimidine ring system is nearly planar and that molecules in the crystal lattice are linked by hydrogen bonds and other non-covalent interactions. researchgate.net It is expected that 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine would also possess a planar fused ring system.
Interactive Table: Expected Crystallographic Parameters for 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths | C-Br: ~1.85-1.90 Å, C-N: ~1.30-1.40 Å, N-N: ~1.30-1.35 Å |
| Key Bond Angles | Angles within the pyridine and triazole rings would be close to 120° and 108°, respectively. |
Note: These are expected values based on known crystal structures of similar compounds.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure Insights
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. mewaruniversity.org The IR spectrum arises from changes in the dipole moment during molecular vibrations, while the Raman spectrum results from changes in polarizability.
For 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine, characteristic vibrational frequencies would be observed for the C-H, C=C, C=N, and N-N bonds within the fused aromatic ring system. The C-Br stretching vibration would also be present at a lower frequency. Comparing the IR and Raman spectra can provide a more complete vibrational analysis due to their different selection rules. aps.org
Interactive Table: Key Vibrational Frequencies for 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|
| Aromatic C-H stretching | 3000-3100 | IR, Raman |
| C=C/C=N stretching | 1400-1600 | IR, Raman |
| Ring breathing modes | 900-1200 | Raman |
| C-H out-of-plane bending | 700-900 | IR |
| C-Br stretching | 500-650 | IR, Raman |
Note: These are general ranges for the expected vibrational modes.
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum reveals the wavelengths of light that a molecule absorbs, which correspond to the energy required to promote an electron to a higher energy level. Fluorescence spectroscopy measures the light emitted when the excited electron returns to the ground state.
Aryl- and heteroaryl-substituted triazolopyridines are known to exhibit intense fluorescence. researchgate.net The absorption and emission properties are influenced by the electronic nature of the substituents and the solvent polarity. For 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine, the absorption spectrum is expected to show bands corresponding to π-π* transitions within the aromatic system. The fluorescence spectrum would provide information about the energy of the lowest excited singlet state and the quantum yield of emission.
Interactive Table: Photophysical Properties of 3-bromo- nih.govnih.govrsc.orgtriazolo[1,5-a]pyridine
| Parameter | Expected Value | Technique |
|---|---|---|
| Absorption Maximum (λ_abs) | ~250-350 nm | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | 10³ - 10⁵ M⁻¹cm⁻¹ | UV-Vis Spectroscopy |
| Emission Maximum (λ_em) | ~350-500 nm | Fluorescence Spectroscopy |
| Fluorescence Quantum Yield (Φ_F) | Varies with solvent | Fluorescence Spectroscopy |
Note: These are typical ranges for similar aromatic heterocyclic compounds.
Photophysical Properties and Quantum Yield Analysis
An exhaustive search of scientific databases and chemical literature did not yield specific experimental data for the photophysical properties, such as absorption and emission maxima, or the fluorescence quantum yield for 3-bromo- mdpi.commdpi.comscholaris.catriazolo[1,5-a]pyridine.
Quantum yield, a critical parameter in characterizing fluorescent compounds, quantifies the efficiency of the conversion of absorbed photons into emitted photons. For related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, the quantum yield has been shown to be highly dependent on the nature of substituents on the fused ring system. nih.govrsc.org For instance, the introduction of electron-donating groups can significantly enhance fluorescence quantum yield in some heterocyclic families. nih.gov In other systems, like certain mdpi.commdpi.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, high fluorescence quantum yields have also been reported. researchgate.net Without experimental studies on 3-bromo- mdpi.commdpi.comscholaris.catriazolo[1,5-a]pyridine, its quantum yield remains undetermined.
Table 1: Photophysical Properties of 3-bromo- mdpi.commdpi.comscholaris.catriazolo[1,5-a]pyridine
| Parameter | Value |
|---|---|
| Absorption Maximum (λabs) | Data not available |
| Emission Maximum (λem) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Fluorescence Quantum Yield (ΦF) | Data not available |
| Stokes Shift | Data not available |
(No specific experimental data for 3-bromo- mdpi.commdpi.comscholaris.catriazolo[1,5-a]pyridine is available in the searched scientific literature.)
Solvent Effects on Absorption and Emission Spectra (Solvatochromism)
Solvatochromism, the change in the position of a compound's absorption or emission spectra with a change in solvent polarity, is a key characteristic of many fluorescent molecules. This phenomenon provides insight into the differences in the electronic distribution and dipole moment between the ground and excited states of a molecule.
While the solvatochromic behavior of various other heterocyclic fluorophores has been studied, indicating that the polarity of the solvent can significantly shift absorption and emission maxima, no such studies have been specifically published for 3-bromo- mdpi.commdpi.comscholaris.catriazolo[1,5-a]pyridine. For example, studies on certain furo-pyridine derivatives show a shift to longer wavelengths (bathochromic shift) in the emission spectrum with increasing solvent polarity. researchgate.net Similarly, some novel fluorophores based on disubstituted benzanthrone (B145504) derivatives exhibit pronounced luminescent properties that vary with the solvent. researchgate.net
The interaction between the solvent and the fluorophore can influence the energy levels of the ground and excited states, leading to the observed spectral shifts. Without experimental data, it is not possible to determine the nature or extent of the solvatochromic effects for 3-bromo- mdpi.commdpi.comscholaris.catriazolo[1,5-a]pyridine.
Table 2: Solvent Effects on the Spectroscopic Properties of 3-bromo- mdpi.commdpi.comscholaris.catriazolo[1,5-a]pyridine
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (nm) | Emission Max (nm) |
|---|---|---|---|---|
| Hexane | 1.88 | 1.375 | Data not available | Data not available |
| Toluene | 2.38 | 1.496 | Data not available | Data not available |
| Dichloromethane | 8.93 | 1.424 | Data not available | Data not available |
| Ethanol | 24.55 | 1.361 | Data not available | Data not available |
| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available |
| Dimethyl Sulfoxide | 46.7 | 1.479 | Data not available | Data not available |
(No specific experimental data for the solvatochromism of 3-bromo- mdpi.commdpi.comscholaris.catriazolo[1,5-a]pyridine is available in the searched scientific literature.)
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of computational investigations for heterocyclic systems like mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridines. DFT calculations allow for a detailed exploration of the molecule's behavior and properties.
DFT calculations are instrumental in elucidating the electronic characteristics of 3-bromo- (B131339) mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine. The distribution of electrons within the molecule is analyzed through methods like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) mapping, which can identify sites susceptible to nucleophilic and electrophilic attack. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting chemical reactivity. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com For the related 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comresearchgate.netnih.govtriazolo[4,3-a]pyridine, DFT studies have shown that the LUMO is primarily located on the triazolopyridine ring system, whereas the HOMO is distributed across the entire molecule, including the thioether group and benzene (B151609) ring. mdpi.com A similar distribution is anticipated for the 3-bromo analogue.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates that the molecule is more polarizable and reactive. irjweb.com For instance, studies on various substituted imidazopyridine and triazolopyrimidine derivatives have correlated smaller HOMO-LUMO gaps with higher reactivity. nih.govjournalijar.com
| Computational Method | Basis Set | Application/Property Investigated | Reference |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | Ring-opening isomerization, reaction mechanisms, transition states, electronic characteristics (AIM, ELF, MEP, NBO). | researchgate.net |
| B3LYP | 6-311++G(d,p) | Optimized geometry, HOMO-LUMO analysis, MEP mapping, NBO analysis. | nih.gov |
| TD-DFT (B3LYP) | 6-311G(d,p) | Calculation of UV-visible spectra in various solvents. | journalijar.com |
| B3LYP | 6-311G(d,p) | Molecular structure optimization, HOMO-LUMO energy gap calculation. | nih.gov |
A significant area of theoretical investigation for the mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold is its propensity for ring-chain isomerization. researchgate.net DFT calculations have been employed to map the energetic landscape of these transformations. For the closely related 3-(2-pyridyl)- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine, a complex multi-step reaction pathway for isomerization has been proposed based on DFT calculations. rsc.orgcsic.es
The process involves several transition states (TS) and reaction intermediates (RI). The mechanism can be summarized in key pathways csic.es:
Pyridyl Ring Rotation: The process initiates with the rotation of the substituent group around the C-C bond, passing through a transition state (TS1) to form a new intermediate (RI2). csic.es
Ring Opening: From another intermediate, the triazole ring opens. This step involves a high-energy transition state, leading to the formation of a diazo-imine intermediate.
Isomer Formation: The final steps involve the closure of the ring to form the isomerized product.
Calculations for a degenerate rearrangement in the parent 3-(2-pyridyl) compound revealed significant energy barriers for the transition states, with Gibbs free energy of activation (ΔG) values of 75.2 kJ mol⁻¹ and 70.2 kJ mol⁻¹ for key steps in the process. csic.es These energetic profiles are crucial for understanding the reaction kinetics and the conditions under which such rearrangements occur.
The mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine ring system exists in equilibrium with its open-chain isomer, a 2-(diazomethyl)pyridine (B14636348) derivative. researchgate.net Theoretical studies have shown that the position of this equilibrium is highly sensitive to the electronic nature of substituents on the ring, as well as external factors like protonation or lithiation. researchgate.netrsc.org
DFT calculations demonstrate that the stability of different isomers can be significantly altered by chemical modifications. For example, in a study of lithiated mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine, the 7-lithio isomer was found to be 42.28 kJ/mol more stable than the 3-lithio isomer. researchgate.net The presence of substituents, such as a bromo group at the 3-position, would be expected to influence the electron density of the heterocyclic system and thereby affect the stability of the ring-closed form versus the open-chain diazo form. The equilibrium can be shifted, making the molecule a sensitive sensor for the electronic profile of attached functional groups. rsc.org
| Step | Transition State (TS) | Description | Activation Energy (ΔG) | Reference |
|---|---|---|---|---|
| Rotation | TS1 | Rotation of the pyridyl ring about the C-C bond. | 38.8 kJ mol⁻¹ | csic.es |
| Ring Transformation | TS3 | Connects intermediate RI5 to RI4. | 75.2 kJ mol⁻¹ | csic.es |
| Ring Transformation | TS4 | Connects intermediate RI4 to RI3. | 70.2 kJ mol⁻¹ | csic.es |
Quantum chemical calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the accuracy of the computational model. Time-dependent DFT (TD-DFT) is particularly effective for simulating electronic absorption (UV-Vis) spectra. journalijar.com Studies on related triazolopyrimidine derivatives have shown that TD-DFT calculations can accurately reproduce the observed absorption bands in different solvents. journalijar.com
Similarly, DFT methods can calculate vibrational frequencies. These theoretical frequencies are compared with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.gov A strong correlation between the calculated and observed spectra for related molecules like 3,5-dibromo-2,6-dimethoxy pyridine (B92270) confirms that the optimized geometry from the DFT calculation is a reliable representation of the molecule's actual structure. nih.gov Although specific data for 3-bromo- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine is not detailed in the available literature, this established methodology would be directly applicable.
Molecular Dynamics Simulations and Conformational Preferences
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules and their conformational flexibility. nih.govnih.gov For a molecule like 3-bromo- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine, MD simulations would allow for the exploration of its accessible conformations in different environments (e.g., in solution).
While specific MD studies on this exact compound are not prominent in the literature, research on similar heterocyclic systems demonstrates the utility of this approach. For example, MD simulations have been used to validate the stability of ligand-protein complexes, with analyses of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) providing insights into how a molecule remains bound to a biological target over time. nih.govnih.gov Such simulations would be valuable for understanding the dynamic behavior of 3-bromo- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine, its conformational preferences, and its interactions with its environment.
Intermolecular Interactions and Complexation Studies (e.g., Host-Guest Systems)
The study of intermolecular interactions is crucial for understanding how 3-bromo- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine might interact with other molecules, such as in host-guest systems or biological contexts. Research on the closely related 3-(2-thienyl)- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine (TTP) provides an excellent model for such investigations. uchile.clrsc.org
The complexation of TTP with cyclodextrins (CDs), which act as host molecules, has been studied using a combination of experimental and computational methods. uchile.clrsc.org Molecular docking and 2D NMR studies revealed that the thienyl moiety of the guest molecule (TTP) is inserted into the hydrophobic cavity of the cyclodextrin (B1172386) host, while the triazolopyridine portion remains outside. uchile.cl Thermodynamic analysis indicated that these inclusion processes are primarily enthalpy-driven. uchile.cl
Furthermore, Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions in crystal structures. mdpi.com This method allows for the decomposition of the crystal packing into contributions from different types of contacts (e.g., H···H, H···Br, H···N), providing a detailed picture of the non-covalent forces that stabilize the solid-state structure. mdpi.com These approaches could be directly applied to 3-bromo- mdpi.comresearchgate.netnih.govtriazolo[1,5-a]pyridine to explore its potential for forming complexes and its intermolecular interaction patterns.
Applications of 3 Bromo 1 2 3 Triazolo 1,5 a Pyridine in Advanced Chemical Research
Role as a Versatile Building Block in Organic Synthesis
The reactivity of the bromine atom in 3-bromo- (B131339) nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine allows for its participation in various cross-coupling and substitution reactions. This has established the compound as a key intermediate for constructing diverse molecular architectures.
Precursor for Highly Substituted Pyridines
3-Bromo- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine serves as a valuable starting material for the synthesis of highly functionalized pyridine (B92270) derivatives. The bromo-substituent can be readily displaced or involved in coupling reactions to introduce a variety of functional groups onto the pyridine ring, leading to the formation of polysubstituted pyridines. These structures are of significant interest due to their prevalence in pharmaceuticals and agrochemicals. For instance, the synthesis of 2,6-disubstituted and 3,5-disubstituted pyridines can be achieved through multi-step reaction sequences starting from pyridine-based precursors. rsc.orgnih.gov The strategic functionalization of the pyridine core is crucial for tuning the biological activity and physical properties of the resulting compounds.
| Precursor Type | Target Pyridine Derivative | Key Transformation | Ref. |
| Bicyclic Ketals | 2,6-Disubstituted Pyridines | One-step treatment with AlCl3–NH2OH·HCl/AcOH | rsc.org |
| 3,5-Diacetylpyridine | 3,5-Disubstituted Pyridines | Condensation and cyclization reactions | nih.gov |
| 2-Chloropyridine | 2,3-Disubstituted Pyridines | Directed metallation and subsequent reactions | rsc.org |
| Pyridine | 3-Bromopyridine (B30812) | Bromination using bromine and sulfuric acid | google.com |
Synthesis of Fused Heterocyclic Systems
The structural framework of 3-bromo- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine is a gateway to a diverse range of fused heterocyclic systems. The reactivity of the bromine atom facilitates annulation reactions, where additional rings are fused onto the parent scaffold.
Indolizines: The synthesis of indolizine (B1195054) derivatives, which are important structural motifs in natural products and pharmaceuticals, can be achieved from bromopyridine precursors through various catalytic methods. nih.govrsc.orgorganic-chemistry.orgchim.itresearchgate.net Palladium-catalyzed multicomponent reactions, for example, allow for the modular assembly of indolizines from 2-bromopyridines, imines, and alkynes. nih.gov
Pyrazoles: The construction of pyrazole (B372694) rings often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.comrsc.orgorganic-chemistry.org While direct synthesis from 3-bromo- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine is not explicitly detailed in the provided context, the bromo-substituent can be envisioned as a handle for introducing functionalities that could subsequently be transformed into a pyrazole ring. For instance, a synthetic route to 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid has been developed, showcasing the utility of brominated pyrazole intermediates. google.com
Imidazo[1,2-a]pyridines: This class of fused heterocycles is accessible through various synthetic strategies, often involving the cyclization of 2-aminopyridine (B139424) derivatives. nih.govmdpi.comrsc.orgscirp.orgresearchgate.net The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged structure in medicinal chemistry.
Thiazoles and Thiadiazoles: The synthesis of thiazole (B1198619) and thiadiazole derivatives can be accomplished through various cyclization strategies. organic-chemistry.orgnih.govnih.govbeilstein-journals.orgrsc.org For example, 1,2,3-thiadiazoles can be prepared from N-tosyl hydrazones and sulfur. organic-chemistry.org The bromo-substituent on the triazolopyridine ring could be utilized to append side chains that can then undergo cyclization to form these five-membered sulfur-containing heterocycles.
Bipyridines: Bipyridine derivatives are important ligands in coordination chemistry and have applications in materials science. Their synthesis can be achieved through metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, involving bromopyridine precursors. mdpi.commdpi.com
| Fused Heterocycle | Synthetic Approach | Starting Material Example | Ref. |
| Indolizines | Palladium-catalyzed multicomponent reaction | 2-Bromopyridines | nih.gov |
| Pyrazoles | Cyclization of hydrazine with 1,3-dicarbonyl | Hydrazine and 1,3-dicarbonyl compound | youtube.com |
| Imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé reaction | Isocyanide reagents | mdpi.com |
| Thiazoles | Reaction of primary amines, CS2, and 2-bromo-1,3-dicarbonyls | Pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives | scirp.org |
| 1,2,3-Thiadiazoles | Reaction of N-tosyl hydrazones and sulfur | N-tosyl hydrazones | organic-chemistry.org |
| Bipyridines | Suzuki coupling | Pyridyl boronic acids and bromopyridines | mdpi.com |
Scaffold Hopping and Diversity-Oriented Synthesis Strategies
The concept of "scaffold hopping," which involves modifying the core structure of a molecule to explore new chemical space and identify novel bioactive compounds, is a key strategy in drug discovery. chimia.ch 3-Bromo- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine is an excellent starting point for such endeavors. Its modifiable structure allows for the generation of diverse libraries of compounds with varied scaffolds. nih.gov Diversity-oriented synthesis aims to create a wide range of structurally diverse molecules from a common starting material, and the reactivity of the bromo-substituent on the triazolopyridine core makes it amenable to such strategies.
Development of Chemical Probes and Sensory Materials
The unique electronic properties of the nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine ring system make it a valuable component in the design of functional materials, including chemical sensors and electronic devices.
Design of Fluorescent Probes and Chemosensors for Specific Analytes
The nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine scaffold can act as a sensitive sensor for the electronic profile of substituents. rsc.org This property is crucial for the design of fluorescent probes and chemosensors. By attaching appropriate recognition units to the triazolopyridine core, it is possible to create sensors that exhibit a change in their fluorescence properties upon binding to specific analytes such as metal ions, anions, or amino acids. The electronic communication between the analyte-binding site and the fluorescent core allows for signal transduction.
Applications as Electron-Acceptor Units in Organic Electronic Devices
The electron-deficient nature of the triazolopyridine ring system makes it a suitable candidate for use as an electron-acceptor unit in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs). In the architecture of an OLED, electron-accepting materials are essential for facilitating charge transport and recombination, which ultimately leads to the emission of light. The ability to tune the electronic properties of the nih.govnih.govmdpi.comtriazolo[1,5-a]pyridine core through substitution allows for the optimization of its performance in such devices.
Advanced Ligand Design for Catalysis
The researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine core, with its nitrogen-rich structure, presents inherent potential for coordination with metal centers, a fundamental characteristic of ligands in catalysis. The introduction of a bromine atom at the 3-position provides a versatile handle for the synthesis of more complex and tailored ligands. This functionalization capability is crucial for tuning the steric and electronic properties of a ligand, which in turn can significantly influence the activity and selectivity of a metal catalyst.
Although direct catalytic applications of ligands derived from 3-bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine are not extensively documented, the general principles of ligand design suggest its utility. The bromo group can be readily replaced or coupled with other organic moieties through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of phosphines, amines, or other coordinating groups, transforming the simple bromo-triazolopyridine into a multidentate ligand. Such tailored ligands are critical in a wide array of catalytic transformations, including carbon-carbon bond formation, aminations, and hydrogenations. The reactivity of brominated researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines towards nucleophilic substitution at other positions has also been noted, further expanding the possibilities for creating diverse ligand architectures. nih.gov
The table below illustrates the potential for diversification of the 3-bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine scaffold for catalytic applications.
| Potential Ligand Type | Synthetic Strategy via 3-Bromo Position | Potential Catalytic Application |
| Phosphine-Triazole Ligands | Palladium-catalyzed phosphination | Cross-coupling reactions (e.g., Suzuki, Heck) |
| Amine-Triazole Ligands | Buchwald-Hartwig amination | Asymmetric hydrogenation, transfer hydrogenation |
| N-Heterocyclic Carbene (NHC) Precursors | Multi-step synthesis involving substitution of the bromo group | A wide range of cross-coupling and metathesis reactions |
| Pincer Ligands | Ortho-functionalization and subsequent metalation | Dehydrogenation, C-H activation |
It is important to note that while the synthetic pathways are well-established for related heterocyclic systems, their specific application to 3-bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine to generate catalytically active ligands remains an area for future research.
Investigation of Molecular Recognition and Intermolecular Interactions
The study of non-covalent interactions is fundamental to understanding molecular recognition, which is at the heart of supramolecular chemistry and drug design. The 3-bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine molecule possesses several features that could contribute to specific intermolecular interactions. The triazolopyridine system itself contains nitrogen atoms that can act as hydrogen bond acceptors, and the aromatic rings can participate in π-π stacking interactions.
The presence of a bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering and the design of self-assembling systems. While specific studies on halogen bonding in 3-bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine are not available, research on other brominated nitrogen heterocycles has demonstrated their ability to form robust halogen-bonded adducts.
The potential intermolecular interactions involving 3-bromo- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine are summarized in the table below.
| Interaction Type | Participating Moieties | Significance in Molecular Recognition |
| Halogen Bonding | C-Br group (donor) and Lewis basic sites (e.g., N, O, S) | Directional control in crystal packing and supramolecular assembly. |
| Hydrogen Bonding | Triazole and pyridine nitrogen atoms (acceptors) with hydrogen bond donors | Formation of defined architectures in the solid state and in solution. |
| π-π Stacking | Aromatic triazolopyridine ring system | Stabilization of supramolecular structures through stacking interactions. |
| Bromine-π Interactions | Bromine atom and an aromatic ring | Contribution to the overall stability of molecular complexes. |
Investigations into the crystal structure of derivatives of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridine could provide valuable insights into how the 3-bromo substituent influences the supramolecular assembly and molecular recognition properties of this heterocyclic system. Such studies would be crucial for its potential application in areas like materials science and the development of new functional molecules.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-bromo-[1,2,3]triazolo[1,5-a]pyridine?
- Methodological Answer : The synthesis typically involves regioselective halogenation of triazolopyridine precursors. For example, 7-bromo-3-methyl derivatives can be synthesized via multi-step protocols starting from 2-aminopyridine. Key steps include lithiation of 3-methyl-[1,2,3]triazolo[1,5-a]pyridine followed by bromination using electrophilic bromine sources. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side reactions like dimerization .
Q. How does bromine substitution influence the reactivity of triazolopyridines in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer : Bromine at the 3-position of the triazolopyridine core enhances electrophilicity, enabling SNAr with nucleophiles (e.g., thiols, amines). Reactivity depends on the halogen's position: 4- or 5-bromo derivatives show higher yields in sulfoxide synthesis compared to 6-bromo isomers, which exhibit steric hindrance or electronic deactivation .
Q. What spectroscopic techniques are critical for characterizing brominated triazolopyridines?
- Methodological Answer :
- 1H/13C NMR : To confirm regiochemistry and monitor ring-chain isomerization (e.g., equilibrium between triazolopyridine and open-chain tautomers) .
- Mass Spectrometry (HRMS) : For verifying molecular weight and purity, especially after functionalization.
- X-ray Crystallography : Resolves ambiguities in substitution patterns, as seen in studies of carbene intermediates from thermal decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine into pyridyl carbenes?
- Methodological Answer : Under thermal stress (e.g., 100°C in acetonitrile), the compound undergoes nitrogen extrusion to form a singlet pyridyl carbene. This carbene stabilizes via hydrogen shifts or cyclopropane formation with alkenes. The bromine substituent lowers the activation energy by stabilizing the diazo intermediate . Computational studies (DFT) are recommended to map energy barriers .
Q. How can computational methods (e.g., DFT) predict and rationalize ring-chain isomerization in triazolopyridines?
- Methodological Answer : DFT calculations evaluate electronic effects on the equilibrium between triazolopyridine (A) and pyridyl-substituted isomers (B). Electron-withdrawing groups on the pyridine ring favor the triazole-closed form (A), while electron-donating groups shift equilibrium toward open-chain derivatives (B). Solvent polarity also modulates this equilibrium, as shown in CDCl3 vs. DMSO studies .
Q. Why do 6-bromo derivatives exhibit reduced reactivity in palladium-catalyzed sulfenate coupling compared to 4- or 5-bromo analogs?
- Methodological Answer : Steric hindrance at the 6-position impedes oxidative addition of Pd(0) to the C–Br bond. Electronic factors (e.g., resonance deactivation) further reduce reactivity. In contrast, 4-bromo derivatives undergo coupling with sulfenate anions in >80% yields under mild conditions .
Q. What strategies mitigate dimerization during functionalization of 3-iodo-[1,2,3]triazolo[1,5-a]pyridine?
- Methodological Answer : Dimerization arises from radical intermediates in iodine displacement. Using low-temperature conditions (−40°C), bulky ligands (e.g., P(t-Bu)3), or single-electron transfer (SET) inhibitors (e.g., TEMPO) suppresses this side reaction. Alternatively, directing groups can enhance regioselectivity .
Data Contradictions and Resolutions
-
Contradiction : reports low reactivity of 6-bromo derivatives in sulfenate coupling, while 4-bromo analogs react efficiently.
-
Contradiction : Thermal decomposition of 7-bromo derivatives yields carbenes, while non-brominated analogs remain stable.
Applications in Medicinal Chemistry
Q. How do brominated triazolopyridines serve as precursors for bioactive molecules?
- Methodological Answer : The bromine atom acts as a handle for cross-coupling (e.g., Suzuki, Sonogashira) to introduce pharmacophores. For example, 7-arylhydroxymethyltriazolopyridines show cardiovascular activity via calcium channel modulation. Biological testing requires careful control of stereochemistry and solubility .
Experimental Design Recommendations
- Synthetic Optimization : Use flow chemistry for hazardous intermediates (e.g., diazo compounds) to improve safety and scalability .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track carbene formation during thermal decomposition .
- Purification : Chromatography on silica with ethyl acetate/hexane gradients resolves complex mixtures from decomposition or dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
